
パミパーリブ
説明
パミパリブは、主に様々な種類の癌の治療に使用される医薬品化合物です。これは、ポリ(ADP-リボース)ポリメラーゼ(PARP)阻害剤薬物クラスに属します。 この化合物は、特に卵巣癌、卵管癌、および原発性腹膜癌など、生殖細胞系列BRCA変異に関連する癌の治療に効果的です .
科学的研究の応用
Ovarian Cancer
Pamiparib has been extensively studied in patients with ovarian cancer, particularly those with germline BRCA mutations. A phase II study demonstrated that pamiparib administered at 60 mg twice daily resulted in an objective response rate of 64.6% in patients with platinum-sensitive ovarian cancer and 31.6% in those with platinum-resistant ovarian cancer . The drug's safety profile was acceptable, with hematologic toxicities being the most commonly reported adverse events.
Breast Cancer
In patients with advanced HER2-negative breast cancer and triple-negative breast cancer (TNBC), pamiparib has shown promising results. Clinical trials indicated durable efficacy, with median progression-free survival (PFS) reported at 9.2 months for hormone receptor-positive breast cancer patients . The combination of pamiparib with immune checkpoint inhibitors like tislelizumab is currently being investigated to enhance antitumor immunity .
Gastric Cancer
Pamiparib is also being evaluated for its efficacy in gastric cancer. Although results did not achieve statistical significance compared to placebo, there was a trend towards improved PFS in patients receiving pamiparib following platinum-based chemotherapy . The ongoing studies aim to clarify its role in this indication.
Comparative Efficacy Data
The following table summarizes key findings from recent clinical trials involving pamiparib across various cancer types:
Cancer Type | Study Phase | Dosage | Objective Response Rate | Median PFS | Common Adverse Events |
---|---|---|---|---|---|
Ovarian Cancer | Phase II | 60 mg twice daily | 64.6% (PSOC), 31.6% (PROC) | Not specified | Anemia, neutropenia |
HER2-negative Breast Cancer | Phase II | 60 mg twice daily | Not specified | 9.2 months | Fatigue, nausea |
Triple-negative Breast Cancer | Phase II | 60 mg twice daily | Not specified | 5.5 months | Fatigue, hematologic toxicities |
Gastric Cancer | Phase II | Not specified | Not achieved statistical significance | Not specified | Nausea, fatigue |
Ongoing Research and Future Directions
Pamiparib continues to be the subject of numerous clinical trials aimed at exploring its efficacy in combination therapies and different tumor types. Studies are investigating its use alongside immune checkpoint inhibitors to enhance therapeutic outcomes by potentially overcoming resistance mechanisms associated with tumor microenvironments .
Furthermore, ongoing research aims to establish optimal dosing regimens and combinations with other agents to maximize clinical benefits while minimizing adverse effects.
生化学分析
Biochemical Properties
Pamiparib selectively binds to PARP1 and PARP2, preventing PARP-mediated DNA repair . It has IC50 values of 1.3 and 0.92 nM for PARP-1 and -2, respectively . Pamiparib’s interaction with these enzymes leads to an accumulation of DNA strand breaks, inducing genomic instability and eventually causing apoptosis .
Cellular Effects
Pamiparib has demonstrated antitumor activity in preclinical models . It has shown strong anti-proliferation activities in tumor cell lines with BRCA1/2 mutations or HR pathway deficiency (HRD) . Pamiparib’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Pamiparib involves the inhibition of PARP proteins, which allows for the accumulation of unrepaired single-strand breaks . These breaks are converted to double-strand breaks during cell division, leading to apoptosis or cell death . This mechanism renders cells highly susceptible to DNA lesions caused by PARP inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, Pamiparib has shown a dose-proportional increase in exposure . It has demonstrated antitumor activity in patients with epithelial ovarian cancer, with a median duration of response of 14.9 months .
Dosage Effects in Animal Models
In animal models, Pamiparib has shown strong anti-tumor synergy with temozolomide (TMZ), a DNA alkylating agent used to treat brain tumors . Oral administration of Pamiparib at a dose as low as 3 mg/kg is sufficient to abrogate PARylation in brain tumor tissues .
Metabolic Pathways
Pamiparib is mainly cleared through metabolism, primarily via N-oxidation and oxidation of the pyrrolidine ring . A dehydrogenated oxidative product (M3) was the most abundant metabolite in biosamples .
Transport and Distribution
Pamiparib has demonstrated improved penetration across the blood-brain barrier in mice, suggesting its potential for distribution within cells and tissues .
Subcellular Localization
Given its role as a PARP inhibitor, it is likely to be found in the nucleus where it interacts with DNA and other nuclear proteins to exert its effects .
準備方法
合成経路と反応条件: パミパリブは、コア構造の形成に続く官能基の導入を含む一連の化学反応によって合成されます。合成経路は通常、以下のステップを含みます。
- 環化反応によるコア構造の形成。
- 求電子置換によるフルオロ基の導入。
- アミド化反応によるカルボキサミド基の付加。
工業生産方法: パミパリブの工業生産には、実験室の合成プロセスを拡大することが含まれます。これには、高収率と純度を確保するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 このプロセスには、医薬品基準を満たすための厳格な品質管理対策も含まれています .
化学反応の分析
パミパリブは、以下を含むいくつかの種類の化学反応を受けます。
酸化: パミパリブは、特定の条件下で酸化されて様々な酸化生成物を形成することができます。
還元: 還元反応は、パミパリブの官能基を修飾するために使用できます。
置換: 求電子および求核置換反応は、パミパリブの合成と修飾において一般的です。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬は、制御された条件下で使用されます。
主な生成物: これらの反応から生成される主な生成物には、パミパリブの様々な誘導体があり、さらなる研究開発に使用できます .
4. 科学研究の用途
パミパリブは、以下を含む幅広い科学研究の用途があります。
化学: PARP阻害とDNA修復メカニズムの研究のためのモデル化合物として使用されます。
生物学: 細胞プロセスとDNA損傷応答への影響について調査されています。
医学: 主に癌の治療に使用され、特にBRCA変異のある癌に有効です。また、他の種類の癌の治療における可能性についても研究されています。
作用機序
パミパリブは、PARP1とPARP2酵素の活性を阻害することで効果を発揮します。これらの酵素は、損傷したDNAの修復に重要な役割を果たしています。PARP1とPARP2を阻害することにより、パミパリブは一本鎖DNA切断の修復を防ぎ、二本鎖切断の蓄積につながります。これはゲノム不安定性をもたらし、最終的に癌細胞のアポトーシス(細胞死)を誘導します。 関連する分子標的と経路には、DNA損傷応答と相同組換え修復経路が含まれます .
類似化合物との比較
パミパリブは、オラパリブ、ニラパリブ、ルカパリブなどの他のPARP阻害剤と比較されています。これらの化合物はすべて同様の作用機序を共有していますが、パミパリブはより高い効力とより優れたバイオアベイラビリティが特徴です。 また、血脳関門の透過性が向上しているため、脳腫瘍の治療に有望な候補です .
類似化合物:
- オラパリブ
- ニラパリブ
- ルカパリブ
生物活性
Pamiparib, a selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, has emerged as a significant compound in cancer therapy, particularly for tumors with defective DNA repair mechanisms. This article delves into the biological activity of pamiparib, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
Pamiparib exerts its biological effects primarily through the inhibition of PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks. By trapping PARP on DNA and preventing its release, pamiparib enhances the accumulation of DNA damage in cancer cells, leading to cell death. This mechanism is particularly effective in tumors with BRCA1/2 mutations or homologous recombination deficiency (HRD) .
Key Mechanisms:
- PARP Trapping : Pamiparib binds to PARP-DNA complexes, inhibiting the repair process and promoting synthetic lethality in cancer cells .
- Enhanced Brain Penetration : Preclinical studies indicate that pamiparib has superior ability to penetrate the blood-brain barrier (BBB), making it a promising candidate for treating brain tumors .
- Synergistic Effects : The combination of pamiparib with other agents like temozolomide (TMZ) has shown enhanced anti-tumor activity, particularly in TMZ-resistant models .
Clinical Efficacy
Pamiparib has been evaluated in various clinical trials, demonstrating significant anti-tumor activity across multiple cancer types. The following table summarizes key findings from notable studies:
Case Studies and Research Findings
- Monotherapy in Ovarian Cancer : In a phase I/II study, pamiparib was administered to patients with advanced ovarian cancer. Results showed a high overall response rate and durable responses, establishing its potential as a monotherapy for BRCA-mutated tumors .
- Combination Therapy with TMZ : A study demonstrated that pamiparib combined with TMZ significantly inhibited tumor growth in preclinical models resistant to TMZ alone. This combination is currently under clinical evaluation for its effectiveness against brain tumors .
- Clinical Trials Overview : Multiple ongoing trials are assessing the efficacy of pamiparib across various cancers, including breast cancer and solid tumors. Early results suggest promising outcomes, particularly for patients with genetic predispositions to HRD .
Safety Profile
Pamiparib has shown a favorable safety profile compared to other PARP inhibitors. Common adverse effects include fatigue, nausea, and hematological toxicities; however, these are generally manageable. The drug's tolerability allows it to be administered alongside other therapies without significant complications .
特性
IUPAC Name |
(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENYZIUJOTUUNY-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446261-44-4 | |
Record name | Pamiparib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446261444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pamiparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14769 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PAMIPARIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8375F9S90C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。